molecular formula C28H32N4O4 B297236 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione

1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione

Numéro de catalogue B297236
Poids moléculaire: 488.6 g/mol
Clé InChI: RXYBIHOCQLKACU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione, also known as CRF1 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mécanisme D'action

1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist exerts its pharmacological effects by selectively blocking the activity of the 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione receptor, which is a key mediator of the stress response. The 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione receptor is widely distributed throughout the brain and is involved in the regulation of various physiological processes, including mood, appetite, and sleep. By blocking the 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione receptor, 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist can modulate the activity of the HPA axis and reduce the effects of stress on the body.
Biochemical and Physiological Effects
1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing anxiety-like behavior, preventing relapse in drug addiction models, and modulating the activity of the HPA axis. The compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist in lab experiments is its selectivity for the 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione receptor. This allows for more precise modulation of the stress response and reduces the risk of off-target effects. However, the compound can be difficult to synthesize and requires specialized laboratory equipment and expertise. In addition, the effects of 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist may vary depending on the species and strain of animal used in experiments.

Orientations Futures

There are several potential future directions for the study of 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist. One area of interest is the potential use of the compound in the treatment of psychiatric disorders, such as anxiety and depression. Another area of research is the development of more selective and potent 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonists. Additionally, there is ongoing research into the role of the 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione receptor in various physiological processes, which may lead to new therapeutic applications for 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist.
Conclusion
In conclusion, 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist is a chemical compound that has been extensively studied for its potential therapeutic applications in a wide range of conditions. The compound exerts its pharmacological effects by selectively blocking the activity of the 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione receptor, which is involved in the regulation of the stress response. While there are limitations to the use of 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist in lab experiments, the compound has shown promise in preclinical studies and may have potential future applications in the treatment of psychiatric and inflammatory conditions.

Méthodes De Synthèse

The synthesis of 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist involves a series of chemical reactions that require specialized laboratory equipment and expertise. The most commonly used method for synthesizing 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist is through a multistep process that involves the use of various reagents and solvents. The final product is obtained through purification and isolation techniques.

Applications De Recherche Scientifique

1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist has been extensively studied for its potential therapeutic applications in a wide range of conditions, including anxiety disorders, depression, and addiction. The compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response. In preclinical studies, 1-(3,5-Dimethylphenyl)-3-{4-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}-2,5-pyrrolidinedione antagonist has demonstrated efficacy in reducing anxiety-like behavior and preventing relapse in drug addiction models.

Propriétés

Formule moléculaire

C28H32N4O4

Poids moléculaire

488.6 g/mol

Nom IUPAC

1-(3,5-dimethylphenyl)-3-[4-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32N4O4/c1-17-9-18(2)12-21(11-17)31-25(33)15-23(27(31)35)29-5-7-30(8-6-29)24-16-26(34)32(28(24)36)22-13-19(3)10-20(4)14-22/h9-14,23-24H,5-8,15-16H2,1-4H3

Clé InChI

RXYBIHOCQLKACU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)C)C)C

SMILES canonique

CC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.